ラテリチン

説明

科学的研究の応用

医学:アシルCoA:コレステロールアシル転移酵素(ACAT)阻害剤

ラテリチンは、コレステロール代謝に関与する酵素であるACATの阻害剤として同定されています 。この阻害は、高コレステロール血症およびアテローム性動脈硬化症の治療法の開発に役立つ可能性があります。 ラテリチンは、ラット肝臓におけるACAT活性を5.7μMの濃度で50%阻害する能力を示し、治療薬としての可能性を示唆しています .

農業:抗菌性

農業分野では、ラテリチンの抗菌性は、作物を細菌や真菌病原体から保護するために利用できます。 ラテリチンは、グラム陽性菌およびカンジダ・アルビカンスに対して有効性があり、植物保護剤の開発に役立つ可能性のある幅広い活性を示しています .

工業プロセス:生化学的阻害

ラテリチンは、生化学的阻害剤としての役割を、酵素活性の調節を必要とする工業プロセスで果たすことができます。 ラテリチンはACAT活性を不可逆的に阻害するため、工業用発酵プロセスにおける生化学的経路の制御に利用できる可能性があります .

バイオテクノロジー:癌細胞増殖阻害

ラテリチンは、ミニパネルの人間癌細胞株の増殖を阻害したことから、バイオテクノロジー分野で有望視されています 。この性質は、特に作用機序が独自であり、既存の薬剤耐性を回避できる場合、新しい抗癌剤の開発につながる可能性があります。

材料科学:合成と機能化

材料科学では、ラテリチンの複雑な分子構造は、特定の生化学的活性を有する新しい材料の合成と機能化を促進する可能性があります。 ラテリチンは酵素との分子間相互作用を模倣し、標的とする特性を持つ新しい材料の設計に役立ちます .

作用機序

Target of Action

Lateritin is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) . ACAT is an enzyme that plays a crucial role in the cholesterol metabolism, specifically in the formation of cholesteryl esters. By inhibiting ACAT, Lateritin can affect the balance of cholesterol in the body .

Mode of Action

It is known that it inhibits acat, which leads to a decrease in the formation of cholesteryl esters . This inhibition is time-dependent and irreversible . The interaction of Lateritin with its target (ACAT) and the resulting changes in the cholesterol metabolism are areas of ongoing research.

Biochemical Pathways

Lateritin affects the cholesterol metabolism pathway by inhibiting the action of ACAT . ACAT is responsible for the formation of cholesteryl esters from cholesterol and fatty acids. These esters are then stored in the cytoplasm in lipid droplets. By inhibiting ACAT, Lateritin disrupts this process, potentially leading to altered levels of cholesterol and cholesteryl esters in the body .

Result of Action

In addition to its effects on cholesterol metabolism, Lateritin also inhibits the growth of a mini-panel of human cancer cell lines, gram-positive bacteria, and Candida albicans . This suggests that Lateritin may have potential therapeutic applications in the treatment of certain cancers and infections .

生化学分析

Biochemical Properties

Lateritin plays a crucial role in biochemical reactions by inhibiting the enzyme acyl-CoA: cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a key step in the formation of cholesteryl esters . Lateritin interacts with ACAT in a time-dependent and irreversible manner, inhibiting its activity by 50% at a concentration of 5.7 μM . The inhibition of ACAT by lateritin prevents the formation of cholesteryl esters, thereby reducing the accumulation of cholesterol in macrophages and other cells .

Cellular Effects

Lateritin has profound effects on various types of cells and cellular processes. In macrophages, lateritin inhibits the formation of cholesteryl esters, which are a hallmark of foam cells in atherosclerotic lesions . By reducing cholesteryl ester formation, lateritin helps to prevent the development of atherosclerosis. Additionally, lateritin influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of ACAT and other related enzymes .

Molecular Mechanism

The molecular mechanism of lateritin involves its binding to the active site of ACAT, where it inhibits the enzyme’s activity. This inhibition is time-dependent and irreversible, suggesting that lateritin forms a stable complex with ACAT . By blocking the activity of ACAT, lateritin prevents the esterification of cholesterol, leading to a reduction in cholesteryl ester formation and accumulation . This mechanism of action is crucial for its potential therapeutic effects in treating cholesterol-related disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lateritin have been observed to change over time. The stability of lateritin is maintained under specific conditions, and its inhibitory effects on ACAT are sustained over extended periods . Degradation of lateritin can occur under certain conditions, which may reduce its efficacy. Long-term studies have shown that lateritin can have lasting effects on cellular function, particularly in reducing cholesteryl ester accumulation in macrophages .

Dosage Effects in Animal Models

The effects of lateritin vary with different dosages in animal models. At lower doses, lateritin effectively inhibits ACAT activity and reduces cholesteryl ester formation without causing significant adverse effects . At higher doses, lateritin may exhibit toxic effects, including potential liver toxicity and other adverse reactions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

Lateritin is involved in metabolic pathways related to cholesterol metabolism. By inhibiting ACAT, lateritin affects the esterification of cholesterol, a key step in the formation of cholesteryl esters . This inhibition leads to changes in metabolic flux and metabolite levels, particularly in macrophages and other cells involved in cholesterol metabolism . The interaction of lateritin with ACAT and other related enzymes is crucial for its effects on metabolic pathways .

Transport and Distribution

Lateritin is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the localization and accumulation of lateritin in various cellular compartments . The distribution of lateritin within cells is essential for its inhibitory effects on ACAT and its overall therapeutic potential .

Subcellular Localization

The subcellular localization of lateritin is primarily within the endoplasmic reticulum, where ACAT is located . This localization is crucial for its inhibitory effects on ACAT activity. Additionally, lateritin may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its activity and function .

特性

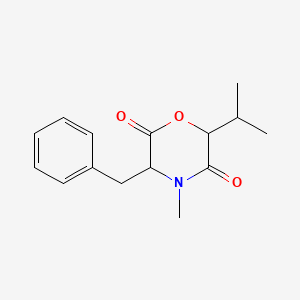

IUPAC Name |

3-benzyl-4-methyl-6-propan-2-ylmorpholine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-10(2)13-14(17)16(3)12(15(18)19-13)9-11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKBTBNVNCFOBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80984071 | |

| Record name | 3-Benzyl-4-methyl-6-(propan-2-yl)morpholine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65454-13-9 | |

| Record name | Lateritin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065454139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-4-methyl-6-(propan-2-yl)morpholine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

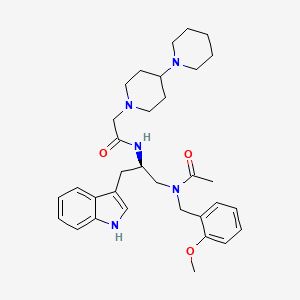

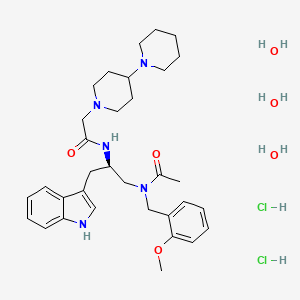

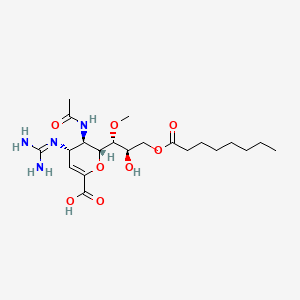

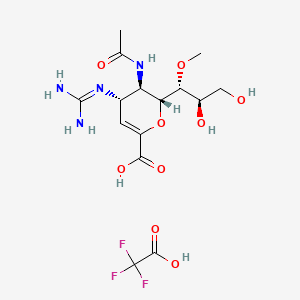

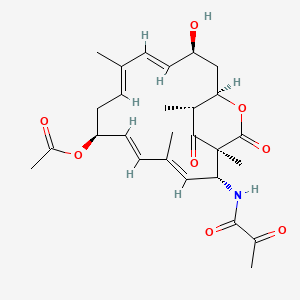

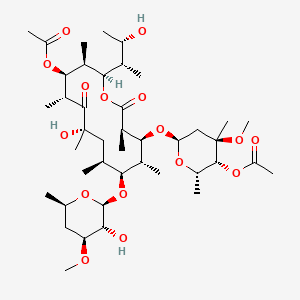

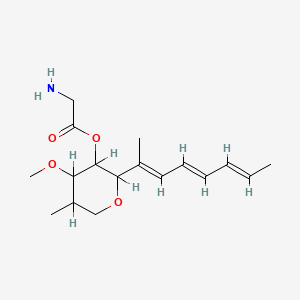

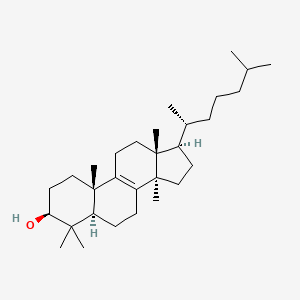

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6,11-Trihydroxy-8-[4-hydroxy-5-[5-hydroxy-3-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1674459.png)